molecular formula C8H19Cl2N3O B1402551 N,N,4-trimethylpiperazine-2-carboxamide dihydrochloride CAS No. 1361111-36-5

N,N,4-trimethylpiperazine-2-carboxamide dihydrochloride

Cat. No.: B1402551
CAS No.: 1361111-36-5
M. Wt: 244.16 g/mol
InChI Key: RPSXPFXZNGKDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,4-trimethylpiperazine-2-carboxamide dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O2. It is known for its unique structure, which includes a piperazine ring substituted with a methyl group and a carboxylic acid dimethylamide moiety. This compound is often used in various scientific research applications due to its versatile chemical properties .

Scientific Research Applications

N,N,4-trimethylpiperazine-2-carboxamide dihydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethylpiperazine-2-carboxamide dihydrochloride typically involves the reaction of piperazine derivatives with appropriate reagents. One common method includes the reaction of 4-methylpiperazine with dimethylamine and a carboxylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethylpiperazine-2-carboxamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N,4-trimethylpiperazine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,4-trimethylpiperazine-2-carboxamide dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required .

Properties

IUPAC Name

N,N,4-trimethylpiperazine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.2ClH/c1-10(2)8(12)7-6-11(3)5-4-9-7;;/h7,9H,4-6H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSXPFXZNGKDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)C(=O)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,4-trimethylpiperazine-2-carboxamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
N,N,4-trimethylpiperazine-2-carboxamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
N,N,4-trimethylpiperazine-2-carboxamide dihydrochloride
Reactant of Route 4
Reactant of Route 4
N,N,4-trimethylpiperazine-2-carboxamide dihydrochloride
Reactant of Route 5
Reactant of Route 5
N,N,4-trimethylpiperazine-2-carboxamide dihydrochloride
Reactant of Route 6
Reactant of Route 6
N,N,4-trimethylpiperazine-2-carboxamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.